molecular formula C12H13ClO2 B3038835 2-(4-Chlorobenzyl)pent-4-enoic acid CAS No. 91393-56-5

2-(4-Chlorobenzyl)pent-4-enoic acid

Cat. No.: B3038835
CAS No.: 91393-56-5
M. Wt: 224.68 g/mol
InChI Key: AYKCRVGFKUDDDJ-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13ClO2 It is a derivative of pentenoic acid, featuring a chlorobenzyl group attached to the second carbon of the pentenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorobenzyl)pent-4-enoic acid typically involves the reaction of 4-chlorobenzyl chloride with pent-4-enoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the carboxylate anion of pent-4-enoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzyl)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond in the pentenoic acid chain can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used to replace the chlorine atom in the chlorobenzyl group.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorobenzyl)pent-4-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobenzyl)pent-4-enoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The chlorobenzyl group can enhance the compound’s binding affinity to certain molecular targets, while the pentenoic acid moiety can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: A precursor in the synthesis of 2-(4-Chlorobenzyl)pent-4-enoic acid.

    Pent-4-enoic acid: The parent compound without the chlorobenzyl group.

    2-(4-Bromobenzyl)pent-4-enoic acid: A similar compound where the chlorine atom is replaced by a bromine atom.

Uniqueness

This compound is unique due to the presence of both the chlorobenzyl and pentenoic acid moieties, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-2-3-10(12(14)15)8-9-4-6-11(13)7-5-9/h2,4-7,10H,1,3,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKCRVGFKUDDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252666
Record name 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91393-56-5
Record name 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91393-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-2-propen-1-ylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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